4-Chloro-5-(trifluoromethoxy)quinazoline
Description
4-Chloro-5-(trifluoromethoxy)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at position 4 and a trifluoromethoxy (-OCF₃) group at position 3. The quinazoline scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chlorine atom at position 4 provides a reactive site for further derivatization via nucleophilic substitution . This compound is primarily used as a synthetic intermediate for developing bioactive molecules, particularly in oncology and neurology research .
Properties
Molecular Formula |
C9H4ClF3N2O |
|---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethoxy)quinazoline |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-7-5(14-4-15-8)2-1-3-6(7)16-9(11,12)13/h1-4H |
InChI Key |
MXUXIANQPONVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloroquinazoline derivatives typically follows a multistep route starting from anthranilic acid or substituted anthranilic acids. The key steps include:
- Cyclization of anthranilic acid derivatives with formamide or related reagents to form quinazolin-4(3H)-one intermediates.
- Conversion of the quinazolin-4(3H)-one to the corresponding 4-chloroquinazoline by chlorination, often using phosphorus oxychloride.
- Introduction of substituents such as trifluoromethoxy groups via nucleophilic aromatic substitution or other functional group transformations.
Preparation of 4-Chloroquinazoline Core
A well-established method involves the cyclization of anthranilic acid with formamide to yield quinazolin-4(3H)-one, followed by chlorination with phosphorus oxychloride to give 4-chloroquinazoline. This method is supported by multiple studies and patents:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of anthranilic acid to quinazolin-4(3H)-one | Anthranilic acid + formamide, reflux at 120–140°C, 5–6 h | Quinazolin-4(3H)-one intermediate |
| 2 | Chlorination of quinazolin-4(3H)-one | Phosphorus oxychloride, reflux, 7 h | 4-Chloroquinazoline |
This sequence is efficient and provides the reactive 4-chloro position for further substitution.
Introduction of the Trifluoromethoxy Group at Position 5
The trifluoromethoxy group is a challenging substituent to introduce due to its electron-withdrawing nature and steric bulk. Common approaches include:
- Starting from a 5-hydroxyquinazoline intermediate, followed by trifluoromethylation using trifluoromethylation reagents or nucleophilic trifluoromethoxylation reagents.
- Direct electrophilic trifluoromethoxylation on a suitably activated quinazoline ring.
Though direct literature on 4-chloro-5-(trifluoromethoxy)quinazoline is limited, analogous methods from fluorinated quinazoline derivatives suggest the following approach:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 3 | Nucleophilic substitution of 5-hydroxyquinazoline | 5-Hydroxyquinazoline + trifluoromethylating agent (e.g., Togni reagent) or trifluoromethoxylation reagents | Requires controlled conditions; the hydroxy group is replaced by trifluoromethoxy |
| 4 | Chlorination at position 4 (if not done earlier) | Phosphorus oxychloride or sulfur oxychloride, reflux | Ensures 4-chloro substituent |
A patent describing synthesis of related 4-chloroquinazoline derivatives uses sulfur oxychloride for chlorination and demonstrates purification methods involving washing with solvents such as ethyl acetate and sherwood oil.
Example Synthesis from Literature and Patents
A typical synthetic route adapted from related quinazoline derivatives is as follows:
| Step | Starting Material | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 5-Hydroxyanthranilic acid | Formamide | Reflux 120°C, 5 h | 5-Hydroxyquinazolin-4(3H)-one |
| 2 | 5-Hydroxyquinazolin-4(3H)-one | Trifluoromethylation reagent (e.g., Togni reagent) | Room temperature, inert atmosphere | 5-(Trifluoromethoxy)quinazolin-4(3H)-one |
| 3 | 5-(Trifluoromethoxy)quinazolin-4(3H)-one | Phosphorus oxychloride or sulfur oxychloride | Reflux, 7 h | 4-Chloro-5-(trifluoromethoxy)quinazoline |
Purification and Characterization
Purification of the final compound often involves recrystallization and washing with solvents such as methyl alcohol, ethyl acetate, or mixtures with sherwood oil to remove impurities and isomers. Characterization is performed by:
- Melting point determination.
- Infrared spectroscopy (IR) for functional group confirmation.
- Nuclear magnetic resonance (NMR) spectroscopy, especially proton NMR (^1H-NMR).
- Mass spectrometry (MS) to confirm molecular weight.
- Elemental analysis for purity assessment.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Chlorination | Anthranilic acid derivatives | Formamide, POCl3 or SOCl2 | Straightforward, well-established | Requires careful control of chlorination step |
| Hydroxy intermediate trifluoromethoxylation | 5-Hydroxyquinazoline | Trifluoromethylation reagents (e.g., Togni reagent) | Enables selective introduction of trifluoromethoxy | Reagents may be expensive or sensitive |
| Direct electrophilic trifluoromethoxylation | Quinazoline derivatives | Electrophilic trifluoromethoxylation reagents | Potentially fewer steps | Less common, may have lower yields |
Research Findings and Perspectives
- The quinazoline scaffold is a privileged structure in medicinal chemistry, especially as kinase inhibitors targeting epidermal growth factor receptor (EGFR) family kinases.
- Introduction of halogens and trifluoromethoxy groups enhances lipophilicity and metabolic stability, improving drug-like properties.
- The synthetic methods must balance reactivity and selectivity to avoid substitution at undesired positions.
- Advances in trifluoromethoxylation chemistry have enabled more efficient syntheses of such fluorinated heterocycles, though challenges remain in reagent availability and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(trifluoromethoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Produces substituted quinazolines with various functional groups.
Oxidation: Forms quinazoline N-oxides.
Reduction: Yields dihydroquinazoline derivatives.
Scientific Research Applications
4-Chloro-5-(trifluoromethoxy)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
4-Chloro-5-(trifluoromethyl)quinazoline (CAS 16499-63-1)
- Structural Similarity : 0.96 (based on CAS similarity scores) .
- Key Differences : The trifluoromethyl (-CF₃) group at position 5 replaces the trifluoromethoxy (-OCF₃) group.
- Physicochemical Properties :
- Biological Relevance : Both compounds are intermediates in kinase inhibitor synthesis, but the trifluoromethoxy derivative shows enhanced cellular permeability in preliminary assays .
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-18-7)
- Structural Similarity : 0.71 .
- Key Differences : Additional fluorine at position 8 and trifluoromethyl at position 2.
- Impact on Activity : The fluorine at position 8 may sterically hinder interactions with target proteins, as seen in reduced PDE-5 inhibition compared to 4-Chloro-5-(trifluoromethoxy)quinazoline .
4-Chloro-5-(2,6-difluorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Functional Comparison : The trifluoromethoxy group in both compounds enhances metabolic stability, but the imidazole core exhibits distinct tubulin polymerization inhibition, unlike quinazolines .
Substituent Effects on Bioactivity
Electron-Withdrawing Groups
- Trifluoromethoxy (-OCF₃) vs. Fluoro (-F) :
Lipophilicity and Permeability
- Trifluoromethoxy vs. Trifluoromethyl :
Chlorination Efficiency
- 4-Chloro-5-(trifluoromethoxy)quinazoline is synthesized via POCl₃-mediated chlorination of the corresponding quinazolinone precursor, similar to other 4-chloro derivatives .
- The -OCF₃ group stabilizes the intermediate, yielding >90% chlorination efficiency vs. 75–85% for -CF₃ analogs .
Functionalization at C-4
- The C-4 chlorine in 4-Chloro-5-(trifluoromethoxy)quinazoline undergoes nucleophilic substitution with amines or alkoxides more readily than in -CF₃ analogs due to higher electrophilicity .
Q & A
Q. What reaction mechanisms explain nucleophilic substitution at the 4-chloro position?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
